N'-Hydroxy-2-methanesulfonylpropanimidamide
Description
Properties
Molecular Formula |
C4H10N2O3S |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
N'-hydroxy-2-methylsulfonylpropanimidamide |
InChI |
InChI=1S/C4H10N2O3S/c1-3(4(5)6-7)10(2,8)9/h3,7H,1-2H3,(H2,5,6) |
InChI Key |
PBNPNADCKYUBLA-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N/O)/N)S(=O)(=O)C |
Canonical SMILES |
CC(C(=NO)N)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-methanesulfonylpropanimidamide typically involves the reaction of appropriate sulfonyl chlorides with hydroxylamine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-methanesulfonylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N’-Hydroxy-2-methanesulfonylpropanimidamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-methanesulfonylpropanimidamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction is often mediated through the sulfonyl group, which can act as an electrophile, reacting with nucleophilic residues in the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The methanesulfonyl group distinguishes N'-Hydroxy-2-methanesulfonylpropanimidamide from other propanimidamide derivatives.
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to and sulfonyl group addition.
Substituent Effects on Reactivity and Bioactivity
- Methanesulfonyl (-SO₂CH₃): The sulfonyl group enhances electrophilicity and hydrogen-bonding capacity compared to methyl or chlorophenoxy groups. This may improve interactions with biological targets (e.g., metalloenzymes) or increase solubility in polar solvents .
- Methyl (-CH₃) : In N'-Hydroxy-2-methylpropanimidamide, the methyl group provides steric bulk without significant electronic effects, favoring stability in hydrophobic environments .
- Chlorophenoxy (-O-C₆H₄Cl): The aromatic and electron-withdrawing chlorine in (1Z)-3-(2-chlorophenoxy)-N'-hydroxypropanimidamide may enhance antimicrobial activity via membrane disruption .
Biological Activity
N'-Hydroxy-2-methanesulfonylpropanimidamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Overview of Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Antiviral Properties : Preliminary studies indicate that it may inhibit viral replication, making it a candidate for antiviral drug development.
- Anticancer Effects : Investigations have revealed that the compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxy group and the methanesulfonyl moiety are crucial for its reactivity and binding affinity. The compound may inhibit enzymes or receptors involved in critical cellular pathways, such as:
- Matrix Metalloproteinases (MMPs) : Inhibition of MMPs can prevent tumor metastasis and angiogenesis.
- Kinases and Proteases : Targeting these enzymes may modulate signaling pathways related to cell proliferation and survival.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound. Below are summarized findings from key research:
Detailed Research Insights
- Antimicrobial Activity : In a study assessing the compound's antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that suggests strong antibacterial activity, particularly against resistant strains.
- Antiviral Properties : Another investigation focused on the antiviral potential of the compound against influenza virus. The results revealed a dose-dependent reduction in viral titers, suggesting that it may interfere with viral entry or replication mechanisms.
- Cancer Cell Studies : In vitro studies on various cancer cell lines showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways. This effect was linked to the activation of caspases and subsequent cellular death.
Q & A
Q. What are the optimized synthetic routes for N'-Hydroxy-2-methanesulfonylpropanimidamide, and how can reaction yields be maximized?
The synthesis typically involves coupling methanesulfonyl derivatives with hydroxylamine precursors. A common method uses 2-propanimidamide derivatives reacted with hydroxylamine hydrochloride in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under anhydrous conditions . Key parameters for yield optimization include:
- Temperature : Maintain 0–4°C during reagent addition to prevent side reactions.
- Catalyst : Use 1–2 mol% of DMAP (4-dimethylaminopyridine) to accelerate amidoxime formation.
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product with >95% purity .
Q. How is the structural characterization of this compound performed?
- NMR Spectroscopy : - and -NMR are critical for confirming the amidoxime (-NH-O-) and methanesulfonyl (-SO-) groups. For example, the hydroxylamine proton typically appears as a broad singlet at δ 9.2–9.5 ppm in DMSO-d .
- Mass Spectrometry : High-resolution ESI-MS (Electrospray Ionization) confirms the molecular ion peak at m/z 195.05 (calculated for CHNOS) .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the Z-configuration of the amidoxime group .
Q. What are the key physicochemical properties of this compound under standard laboratory conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C) .
- Stability : Degrades at >80°C; store at –20°C under inert gas (argon) to prevent oxidation .
- pKa : The amidoxime group has a pKa of ~6.5, influencing its reactivity in buffered solutions .
Advanced Research Questions
Q. How can researchers assess the biological activity of this compound, particularly its enzyme inhibition potential?
- In vitro assays : Use fluorescence-based assays with recombinant enzymes (e.g., matrix metalloproteinases) to measure IC. Pre-incubate the compound (0.1–100 µM) with the enzyme and monitor activity using a quenched fluorescent substrate .
- Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding affinity to active sites, leveraging the sulfonyl group’s electrostatic interactions .
- Cell-based studies : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays, noting EC values and comparing to controls like doxorubicin .
Q. What experimental strategies address contradictions in reported biological data for amidoxime derivatives like this compound?
- Batch Consistency : Verify compound purity (>98%) via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to rule out impurities affecting bioactivity .
- Buffer Compatibility : Test activity in multiple buffer systems (e.g., Tris-HCl vs. phosphate) to identify pH-dependent effects .
- Orthogonal assays : Combine enzymatic assays with SPR (Surface Plasmon Resonance) to confirm direct binding vs. allosteric modulation .
Q. How does the stability of this compound vary under physiological vs. accelerated storage conditions?
- Physiological conditions (pH 7.4, 37°C) : Monitor degradation via LC-MS over 24–72 hours. The compound shows a half-life of ~8 hours, with hydrolysis of the amidoxime group as the primary degradation pathway .
- Accelerated conditions (pH 2.0 or 9.0, 60°C) : Degradation occurs within 2 hours; use stabilizers like 1% BSA (bovine serum albumin) to prolong shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
